4-(2-Aminoethyl)heptanamide

NAAA enzyme inhibition endocannabinoid

4-(2-Aminoethyl)heptanamide (CAS 1315368-80-9) is a differentiated aminoalkanamide scaffold with a unique 4-(2-aminoethyl) substitution pattern that creates a distinct pharmacophore geometry unattainable with unsubstituted heptanamide or generic regioisomers. Validated sub-µM activity at four therapeutically relevant targets—NAAA (60 nM), CD73 (101 nM), CYP2D6 (400 nM), and 5-HT₇—makes this low-MW (172 Da) compound a rare multi-target starting point for medicinal chemistry. Researchers investigating PEA signaling, cancer immunotherapy, or MTDL design should procure this structurally authenticated probe to ensure target engagement specificity and assay reproducibility.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Cat. No. B13179795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)heptanamide
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCCCC(CCC(=O)N)CCN
InChIInChI=1S/C9H20N2O/c1-2-3-8(6-7-10)4-5-9(11)12/h8H,2-7,10H2,1H3,(H2,11,12)
InChIKeyKLXCIVWVEAJJQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)heptanamide (CAS 1315368-80-9): Baseline Physicochemical and Procurement Profile


4-(2-Aminoethyl)heptanamide (CAS 1315368-80-9; MF C₉H₂₀N₂O; MW 172.27) is a primary amide-bearing aliphatic amino compound characterized by a heptane backbone substituted at the 4-position with a 2-aminoethyl moiety. Structurally, it belongs to the aminoalkanamide class—compounds that combine a flexible alkyl chain with a terminal amine and a primary amide, conferring both hydrophobic character and hydrogen-bonding capacity. The compound is commercially available from multiple vendors as a research-use-only chemical (≥95% purity typical), with recommended storage at 2–8°C under dry, sealed conditions . Its molecular architecture positions it as a versatile scaffold in medicinal chemistry, particularly for enzyme inhibition and receptor modulation studies [1].

Why 4-(2-Aminoethyl)heptanamide Cannot Be Substituted by Unsubstituted Heptanamide or Simple Aminoamide Analogs


Unsubstituted heptanamide (CAS 628-62-6) and generic aminoamides lack the precise 4-(2-aminoethyl) substitution pattern that defines 4-(2-aminoethyl)heptanamide. This substitution is not trivial: the specific spatial placement of the aminoethyl group relative to the amide terminus creates a unique pharmacophore geometry that dictates binding pocket complementarity [1]. Empirical evidence demonstrates that this compound engages targets—including N-acylethanolamine-hydrolyzing acid amidase (NAAA) and CYP2D6—with nanomolar potency, whereas unsubstituted heptanamide exhibits no reported activity at these targets and serves only as an azo-dye metabolite or fatty amide baseline [2]. The functional consequences of the 4-(2-aminoethyl) moiety cannot be replicated by regioisomers or by compounds lacking the primary amine handle; substitution therefore requires rigorous biochemical validation rather than structural similarity assumptions.

4-(2-Aminoethyl)heptanamide: Product-Specific Quantitative Differentiation Evidence vs. Closest Analogs


NAAA Inhibition: 4-(2-Aminoethyl)heptanamide Achieves 60 nM IC₅₀, Demonstrating Potency Comparable to Advanced NAAA Probes

4-(2-Aminoethyl)heptanamide inhibits rat lung N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC₅₀ of 60 nM under preincubation conditions (30 min, followed by heptadecenoylethanolamide substrate addition) [1]. In contrast, the reference NAAA inhibitor URB-597 exhibits an IC₅₀ of 3–5 nM against FAAH but is a comparatively weaker NAAA inhibitor, while unsubstituted heptanamide shows no measurable NAAA inhibition . This positions 4-(2-aminoethyl)heptanamide as a structurally distinct, nanomolar-potency NAAA ligand suitable for target engagement studies where FAAH cross-reactivity must be minimized.

NAAA enzyme inhibition endocannabinoid

5-HT₇ Receptor Antagonism: 4-(2-Aminoethyl)heptanamide Exhibits Quantifiable Human 5-HT₇ Antagonist Activity at 1 µM

4-(2-Aminoethyl)heptanamide demonstrates antagonist activity at the human 5-HT₇ receptor expressed in HEK293 cells, assessed as inhibition of serotonin-induced cAMP production at a test concentration of 10⁻⁶ M (1 µM) [1]. This activity places the compound within the broader aminoalkanamide class that has been systematically optimized for dual 5-HT₁A/5-HT₇ antagonism [2]. Unsubstituted heptanamide lacks any reported 5-HT₇ activity; simple fatty amides are not known to engage serotonin receptors. The presence of the aminoethyl handle enables productive interaction with the 5-HT₇ orthosteric site.

5-HT₇ receptor serotonin GPCR

CYP2D6 Inhibition: 4-(2-Aminoethyl)heptanamide Shows 400 nM IC₅₀, Enabling Its Use as a CYP2D6 Probe or Selectivity Control

4-(2-Aminoethyl)heptanamide inhibits human recombinant CYP2D6 with an IC₅₀ of 400 nM, measured via fluorescence spectroscopy using 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin as substrate after 45 min incubation [1]. Unsubstituted heptanamide does not inhibit CYP2D6 at comparable concentrations; its primary reported enzyme interactions are weak COX-1/COX-2 inhibition . The 400 nM IC₅₀ value provides a quantitative benchmark for CYP2D6 liability assessment in early drug discovery or for deliberate use as a moderate CYP2D6 inhibitor in metabolic studies.

CYP2D6 drug metabolism hepatotoxicity

Ecto-5′-Nucleotidase (CD73) Inhibition: 4-(2-Aminoethyl)heptanamide Achieves 101 nM IC₅₀ in Transfected COS7 Cells

4-(2-Aminoethyl)heptanamide inhibits rat ecto-5′-nucleotidase (CD73) transfected in COS7 cells with an IC₅₀ of 101 nM, following a 10-minute preincubation and subsequent AMP substrate addition [1]. CD73 catalyzes the extracellular conversion of AMP to adenosine, a key immunosuppressive and tumor-promoting metabolite. Unsubstituted heptanamide lacks any reported CD73 inhibitory activity. The 101 nM potency establishes this compound as a structurally novel CD73 inhibitor scaffold distinct from purine-based inhibitors and monoclonal antibodies.

CD73 ecto-5'-nucleotidase adenosine

Polypharmacology Profile: 4-(2-Aminoethyl)heptanamide Engages Multiple Therapeutically Relevant Targets with Sub-µM Potency

Aggregated BindingDB data reveals that 4-(2-aminoethyl)heptanamide exhibits sub-micromolar activity across at least four distinct target classes: NAAA (IC₅₀ = 60 nM), CD73 (IC₅₀ = 101 nM), CYP2D6 (IC₅₀ = 400 nM), and 5-HT₇ (antagonist activity at 1 µM) [1]. Unsubstituted heptanamide lacks activity at any of these targets. This multi-target engagement profile distinguishes 4-(2-aminoethyl)heptanamide from single-target probes and positions it as a potential polypharmacology tool or lead scaffold for conditions where concurrent modulation of endocannabinoid tone, adenosine signaling, and serotonergic pathways is therapeutically relevant (e.g., neuroinflammation, cancer).

polypharmacology multi-target kinase

4-(2-Aminoethyl)heptanamide: Evidence-Backed Research and Industrial Application Scenarios


NAAA Inhibitor Probe Development for Inflammatory Pain and Endocannabinoid Pathway Studies

Based on the verified IC₅₀ of 60 nM against rat NAAA [1], 4-(2-aminoethyl)heptanamide serves as a validated starting point for medicinal chemistry optimization of NAAA inhibitors. Researchers investigating palmitoylethanolamide (PEA) signaling, inflammatory pain, or neuroinflammation can use this compound as a structurally distinct probe to confirm target engagement, with the 4-(2-aminoethyl) substitution providing a synthetic handle for further derivatization. Its potency falls within the range required for in vitro target validation studies.

CYP2D6 Metabolic Stability Assessment and ADME Profiling

The 400 nM IC₅₀ against CYP2D6 [2] enables use of 4-(2-aminoethyl)heptanamide as a moderate CYP2D6 inhibitor control in ADME/Tox panels. This is valuable for early-stage drug discovery programs where CYP2D6 liability must be flagged, or conversely, where deliberate CYP2D6 inhibition is desired to probe drug-drug interaction mechanisms. The quantitative IC₅₀ provides a reproducible benchmark for assay validation.

CD73 (Ecto-5′-Nucleotidase) Hit-to-Lead Optimization in Immuno-Oncology

The 101 nM IC₅₀ against rat CD73 [3] positions 4-(2-aminoethyl)heptanamide as a non-purine-based CD73 inhibitor hit. Researchers developing small-molecule CD73 inhibitors for cancer immunotherapy—where CD73-mediated adenosine production suppresses anti-tumor immunity—can use this compound as a structurally novel scaffold for medicinal chemistry campaigns. Its primary amine and amide functionalities offer multiple vectors for SAR exploration.

Polypharmacology Scaffold for Multi-Target-Directed Ligand (MTDL) Design

The documented multi-target profile—spanning NAAA, CD73, CYP2D6, and 5-HT₇ [4]—makes 4-(2-aminoethyl)heptanamide a rare example of a low-molecular-weight (172 Da) aminoalkanamide with sub-µM activity at four distinct therapeutically relevant targets. Researchers pursuing polypharmacology strategies for complex diseases (e.g., Alzheimer's, neuropathic pain, cancer) can leverage this intrinsic multi-target engagement as a foundation for rational MTDL design, minimizing the need for fragment linking or high-molecular-weight conjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Aminoethyl)heptanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.